Triptotin F

Overview

Description

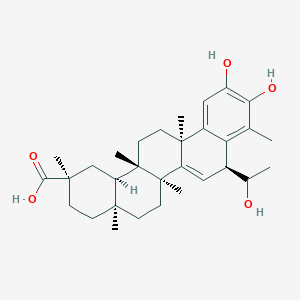

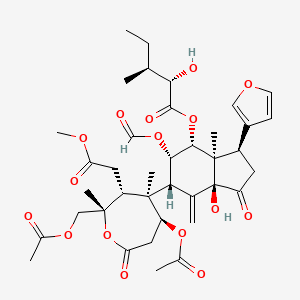

Triptotin F is an organic compound with the chemical formula C31H44O5. It is a white or light yellow crystalline solid with a distinctive odor. This compound is widely used as a pharmaceutical intermediate and synthetic material. It exhibits antibacterial, anti-inflammatory, and anti-tumor activities, making it a compound of great interest in drug development .

Mechanism of Action

Target of Action

Triptotin F is a phenolic triterpene isolated from Tripterygium wilfordii Hook. f It’s structurally similar compound, triptolide, has been reported to have multiple targets including heat shock protein 70 (hsp70), nuclear factor kappa b (nfκb), and other proteins involved in inflammation and tumor growth .

Mode of Action

Triptolide, a similar compound, is known to interact with its targets leading to a decrease in hsp70 expression, affecting calcium release, causing lysosomal membrane depolarization, inhibiting nfκb activity, inos and cox-2 expression, as well as acting as a transcription inhibitor and an anti-angiogenesis factor

Biochemical Pathways

Tryptophan, a related compound, is known to be metabolized through two main pathways: the kynurenine pathway and the methoxyindole pathway . The intestinal microbiota has been identified as a modifier of the metabolism of tryptophan and its derived metabolites . It’s possible that this compound may also influence these pathways, but more research is needed to confirm this.

Pharmacokinetics

It’s important to note that the pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (adme), can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

It’s structurally similar compound, triptolide, has been reported to have anti-inflammatory, anti-angiogenic, immunosuppressive, and antitumor properties

Action Environment

It’s important to note that factors such as temperature, ph, and the presence of other compounds can significantly influence the action of a compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Triptotin F can be achieved through various methods. One common synthetic route involves the reaction of tryptophan, acetic acid, and sodium hypochlorite. The reaction needs to be carried out under appropriate temperature and reaction conditions, followed by a series of steps to obtain the this compound product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same starting materials (tryptophan, acetic acid, and sodium hypochlorite) under controlled conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Triptotin F undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens (chlorine, bromine) and nucleophiles (amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups .

Scientific Research Applications

Triptotin F has a wide range of scientific research applications, including:

Chemistry: Used as a synthetic intermediate in the preparation of various chemical compounds.

Biology: Studied for its antibacterial and anti-inflammatory properties.

Medicine: Investigated for its potential as an anti-tumor agent and its role in drug development.

Industry: Used as a dye and photosensitizer in dyeing and photosensitization processes

Comparison with Similar Compounds

Triptotin G: Another phenolic triterpene isolated from Tripterygium wilfordii with similar biological activities.

Triptolide: A diterpenoid epoxide with potent anti-cancer properties.

Celastrol: A quinone triterpene with anti-inflammatory and anti-cancer activities.

Triptotin F stands out due to its unique combination of antibacterial, anti-inflammatory, and anti-tumor activities, making it a valuable compound for scientific research and drug development.

Properties

IUPAC Name |

(2R,4aS,6aR,6aS,8S,14aS,14bR)-10,11-dihydroxy-8-(1-hydroxyethyl)-2,4a,6a,6a,9,14a-hexamethyl-3,4,5,6,8,13,14,14b-octahydro-1H-picene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44O5/c1-17-24-19(18(2)32)14-22-29(5,20(24)15-21(33)25(17)34)11-13-31(7)23-16-28(4,26(35)36)9-8-27(23,3)10-12-30(22,31)6/h14-15,18-19,23,32-34H,8-13,16H2,1-7H3,(H,35,36)/t18?,19-,23-,27-,28-,29+,30-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTWKCSXTUDYPH-POEAZOMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C=C3C(C2=CC(=C1O)O)(CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C=C3[C@](C2=CC(=C1O)O)(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4C[C@](CC5)(C)C(=O)O)C)C)C)C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of Triptotin F?

A1: this compound, chemically named 2,3-dihydroxy-1,3,5(10),8-tetra-ene-6α-(2′-hydroxyethyl)-24-nor-D:A-friedooleanane-29-oic acid, was isolated from the plant Tripterygium wilfordii Hook. f. []. The researchers used spectroscopic studies to elucidate its structure, but the paper does not provide specific details about the molecular formula, weight, or spectroscopic data.

Q2: Are there any other research papers or resources that delve deeper into the properties and potential applications of this compound?

A2: The provided research paper [] focuses solely on the isolation and structural identification of this compound and a related compound, Triptotin G. Further research is needed to explore the potential biological activities, mechanisms of action, and applications of this novel compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[3-(3,4-Dihydroisoquinolin-2(1h)-Ylsulfonyl)phenyl]carbonyl}amino)benzoic Acid](/img/structure/B1261814.png)

![2-(4-{3-[2-(trifluoromethyl)-4a,9a-dihydro-9H-thioxanthen-9-ylidene]propyl}piperazin-1-yl)ethanol](/img/structure/B1261818.png)

![1-[4-(3-Hydroxy-2-methoxyphenyl)-4-(3-hydroxy-4-methoxyphenyl)-1-piperidinyl]ethanone](/img/structure/B1261832.png)